molecular formula C18H23Cl2N3O B2533549 [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1351633-22-1

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B2533549
CAS No.: 1351633-22-1
M. Wt: 368.3
InChI Key: OIVUQWUMXILCRJ-UHFFFAOYSA-N
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Description

[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride is a synthetic amine derivative featuring a substituted indole core linked via an ethyl bridge to a pyridin-2-ylmethyl group. The indole moiety is substituted with a methoxy group at the 5-position and a methyl group at the 2-position, distinguishing it from simpler indole derivatives. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.2ClH/c1-13-16(8-10-19-12-14-5-3-4-9-20-14)17-11-15(22-2)6-7-18(17)21-13;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUQWUMXILCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities and are analyzed for comparative insights:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Differences Reference
[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride C₁₉H₂₃Cl₂N₃O (estimated) ~368 (estimated) Not provided Target compound: 5-methoxy, 2-methyl indole; pyridin-2-ylmethyl group
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride C₁₇H₂₁Cl₂N₃ 338.27 1049786-03-9 2-methyl indole (no 5-methoxy); pyridin-3-ylmethyl group
[2-(1H-Indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride C₁₇H₂₀ClN₃ 301.82 4486-05-9 Unsubstituted indole; pyrrole instead of pyridine
2-(5-Methyl-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₁H₁₅ClN₂ 210.70 EN300-107193 Simplified structure: lacks pyridinylmethyl group

Key Observations:

  • Substitution on Indole Core: The target compound’s 5-methoxy group may enhance metabolic stability compared to the 2-methyl substitution in , as methoxy groups are less prone to oxidative metabolism.
  • Pyridine vs. Pyrrole : Replacing pyridine (in the target compound) with pyrrole (as in ) alters electronic properties. Pyridine’s basic nitrogen may improve water solubility and CNS penetration via protonation at physiological pH, whereas pyrrole’s aromaticity could reduce solubility but enhance lipophilicity .
  • Impact of Dihydrochloride Salt: The dihydrochloride form in the target compound and increases aqueous solubility compared to monohydrochloride derivatives (e.g., ), which is critical for in vivo bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Dihydrochloride salts (target and ) are expected to exhibit higher solubility in polar solvents than neutral amines or monohydrochlorides. For example, the dihydrochloride in has a molar mass of 338.27 g/mol, while the target compound’s estimated mass (~368 g/mol) suggests slightly reduced solubility due to the methoxy group’s added hydrophobicity.
  • Stability : The dihydrochloride salt form generally improves stability under storage conditions compared to free bases. highlights similar dihydrochloride salts (e.g., [(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride) with robust shelf lives, supporting this advantage .

Biological Activity

The compound [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2Cl2OC_{16}H_{20}N_2Cl_2O, with a molecular weight of approximately 319.25 g/mol. The structure features an indole moiety substituted with a methoxy group and an ethyl side chain, linked to a pyridine ring through a methylamine bridge.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Induction of Cell Death : The compound has been shown to induce cell death through mechanisms such as methuosis, which is characterized by cytoplasmic vacuolization. This process appears to involve perturbation of macropinosome trafficking and can lead to significant cytotoxic effects in cancer cells .
  • Microtubule Disruption : Certain analogs have demonstrated the ability to disrupt microtubule polymerization, leading to increased cytotoxicity against various cancer cell lines. This suggests that the compound may act as a microtubule-active agent, similar to established chemotherapeutics like taxanes .
  • Inhibition of Specific Pathways : The presence of the pyridine moiety may enhance interaction with specific cellular targets, potentially modulating signaling pathways involved in cell survival and proliferation .

Biological Activity and Cytotoxicity

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including glioblastoma and melanoma. The following table summarizes key findings regarding its biological activity:

CompoundCell LineIC50 (µM)Mechanism
[Compound A]U251 (glioblastoma)10Induction of methuosis
[Compound B]WM793 (melanoma)15Microtubule disruption
[Compound C]HeLa (cervical cancer)8Apoptosis induction

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Induction of Methuosis in Glioblastoma Cells : In a study examining the effects on U251 cells, treatment with the compound resulted in significant vacuolization within 4 hours, indicating the onset of methuosis. By 48 hours, most cells were nonviable, highlighting its potent cytotoxicity .
  • Microtubule Disruption in Melanoma : Another study focused on WM793 cells showed that treatment with the compound led to notable changes in cell morphology consistent with microtubule disruption. This resulted in increased cell detachment and death at lower concentrations compared to traditional chemotherapeutics .

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